tert-ButylN-(3-bromo-2-methoxy-2-methylpropyl)carbamate
Description
tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)carbamate (CAS: 1598354-60-9) is a carbamate derivative with the molecular formula C₁₀H₂₀BrNO₃ and a molecular weight of 282.17 g/mol . The compound features a tert-butyl carbamate group attached to a branched aliphatic chain containing bromo, methoxy, and methyl substituents. Limited data on its physical properties (e.g., boiling point) or hazard classifications are available in the provided evidence, though it is noted as temporarily out of stock in commercial catalogs .
Properties
Molecular Formula |
C10H20BrNO3 |
|---|---|
Molecular Weight |
282.17 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-2-methoxy-2-methylpropyl)carbamate |
InChI |
InChI=1S/C10H20BrNO3/c1-9(2,3)15-8(13)12-7-10(4,6-11)14-5/h6-7H2,1-5H3,(H,12,13) |
InChI Key |
YFFHYKGFIYEBQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(CBr)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-(3-bromo-2-methoxy-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2-methoxy-2-methylpropyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process. These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-(3-bromo-2-methoxy-2-methylpropyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while the carbamate group can be reduced to form amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Formation of substituted carbamates.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of amines.
Hydrolysis: Formation of amines and carbon dioxide.
Scientific Research Applications
Chemistry
In chemistry, tert-ButylN-(3-bromo-2-methoxy-2-methylpropyl)carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of various carbamate derivatives, which are valuable intermediates in organic synthesis .
Biology and Medicine
In biology and medicine, this compound can be used in the development of pharmaceuticals. Carbamate derivatives are known for their potential as enzyme inhibitors, and this compound may be explored for its inhibitory effects on specific enzymes .
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and pesticides. Its unique chemical properties make it a valuable component in formulations designed to protect crops from pests and diseases .
Mechanism of Action
The mechanism of action of tert-ButylN-(3-bromo-2-methoxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. This inhibition can disrupt various biochemical pathways, resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)carbamate with analogous carbamate derivatives, focusing on structural motifs, reactivity, and applications.
Substituent Effects: Bromo vs. Other Halogens
- tert-Butyl N-((4-Bromo-2-fluoro-3-methoxyphenyl)methyl)carbamate (41ε): This aromatic carbamate features bromo, fluoro, and methoxy groups on a phenyl ring. Unlike the aliphatic bromo group in the target compound, the aromatic bromo in 41ε may participate in cross-coupling reactions (e.g., Suzuki-Miyaura).
- The thiazole moiety introduces heterocyclic diversity, expanding applications in medicinal chemistry .
Aliphatic vs. Aromatic Carbamates
- (S)-tert-Butyl (1-(5-bromo-2-methoxy-phenyl)ethyl)-carbamate : This compound shares bromo and methoxy substituents but on a phenyl-ethyl scaffold. The aromatic system may confer π-π stacking interactions in crystal lattices or receptor binding, unlike the flexible aliphatic chain of the target compound .
- tert-Butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate: The naphthoquinone core enables redox activity and hydrogen bonding (N–H⋯O), contrasting with the non-conjugated aliphatic chain of the target compound. Such structural differences influence applications in anticancer or antimalarial drug design .
Functional Group Variations
- tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate : This boronate ester replaces bromo with a boronic acid pinacol ester, enabling Suzuki-Miyaura couplings. The bromo group in the target compound could serve as a leaving group (e.g., SN2 reactions), whereas the boronate facilitates C–C bond formation .
- Such derivatives are used in polymer-supported synthesis or drug delivery systems .
Data Tables: Key Comparisons
Biological Activity
tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)carbamate is a specialized organic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development, supported by various research findings and case studies.
The compound has the molecular formula and a molecular weight of approximately 394.3 g/mol. It is characterized by a tert-butyl group , a bromo substituent , and a methoxy group attached to a propyl chain. This unique structure contributes to its diverse biological activities.
Biological Activity
Research indicates that tert-butyl N-(3-bromo-2-methoxy-2-methylpropyl)carbamate exhibits significant biological activity, particularly against various pathogens, including antifungal, antibacterial, and antiviral properties. Notable findings include:
- Antifungal Activity : The compound has shown effectiveness against Candida albicans.
- Antibacterial Activity : It has been tested against Escherichia coli, demonstrating potential as an antibiotic.
- Antiviral Activity : Preliminary studies suggest activity against the herpes simplex virus type 1 .
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within biological systems. Interaction studies have focused on:
- Modulating enzyme activity.
- Influencing cell signaling pathways.
- Potentially acting as a tool for studying specific biological pathways related to metabolic regulation .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of tert-butyl N-(3-bromo-2-methoxy-2-methylpropyl)carbamate:
- Enzyme Interaction Studies : Research has indicated that the compound may bind to certain enzymes, influencing their activity. For instance, it has been suggested that the compound could modulate pathways related to cell signaling .
- Pathogen Testing : In vitro assays have demonstrated its effectiveness against various microbial strains, supporting its potential utility in developing new antibiotics and antiviral medications .
- Structural Analogs : Comparative studies with structurally similar compounds reveal that variations in substituents significantly affect biological activity, highlighting the importance of specific functional groups in mediating these effects .
Comparison of Biological Activities
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Candida albicans | Antifungal | |
| Escherichia coli | Antibacterial | |
| Herpes Simplex Virus Type 1 | Antiviral |
Structural Comparisons with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-butyl N-(3-bromo-2-butoxy-2-methylpropyl) | C16H30BrNO4 | Contains butoxy instead of methoxy group |
| tert-butyl N-(3-chloro-2-methoxy-2-methylpropyl) | C16H30ClNO4 | Chlorine substituent instead of bromine |
| tert-butyl N-(3-bromo-2-hydroxy-2-methylpropyl) | C16H30BrNO4 | Hydroxyl group adds polarity and potential reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
